7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

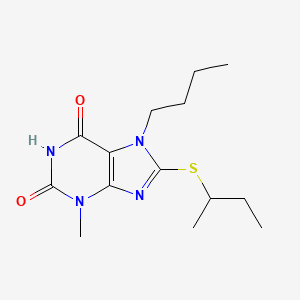

7-Butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a bicyclic scaffold with substitutions at positions 3, 7, and 8 (Figure 1). The compound features:

- Position 3: A methyl group (N3-CH₃), common in xanthine derivatives like caffeine.

- Position 8: A sec-butylthio (-S-sec-butyl) group, introducing steric bulk and sulfur-mediated interactions.

Its synthesis typically involves alkylation or thioether formation at positions 7 and 8, as seen in related analogs .

属性

IUPAC Name |

8-butan-2-ylsulfanyl-7-butyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-7-8-18-10-11(15-14(18)21-9(3)6-2)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEICAMCFLMAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo alkylation and thiolation reactions to introduce the butyl and sec-butylthio groups.

Thiolation: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group on the purine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

化学反应分析

Types of Reactions

“7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of “7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

相似化合物的比较

Table 1: Substituents and Key Properties of Selected Purine-2,6-dione Derivatives

Key Observations :

- In contrast, benzyl groups (e.g., ) may favor aromatic interactions in receptor binding.

- Position 8 : Electrophilic groups (chloro, bromo) facilitate nucleophilic substitution in synthesis , while thioethers (sec-butylthio, isopentylthio) introduce sulfur-based interactions and metabolic stability . Methylsulfonyl groups (e.g., ) are strong electron-withdrawing moieties, critical for enzyme inhibition.

Pharmacological Comparison

- Receptor Affinity : 3,7-Dimethyl analogs (e.g., compound 15 in ) show high affinity for 5-HT6/D2 receptors, whereas substitution at position 8 with heterocycles (e.g., pyridinyloxy ) abolishes CNS activity but retains analgesia.

- Metabolic Stability : Thioether-containing derivatives (e.g., ) are less prone to oxidative metabolism compared to ether or hydroxyl analogs, enhancing in vivo half-life.

生物活性

7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

- Molecular Formula : C14H22N4O2S

- Molecular Weight : 310.415 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : Not available

- Boiling Point : Not available

Anticancer Properties

Recent studies have indicated that 7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| PC-3 (Prostate) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Apoptosis and necrosis |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways.

Neuroprotective Effects

Studies have shown that 7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can protect neuronal cells from oxidative stress-induced damage. The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Case Study 1: In Vivo Anticancer Efficacy

In a murine model of breast cancer, administration of 7-butyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured using caliper measurements over a period of four weeks.

Case Study 2: Neuroprotection in Alzheimer’s Model

In an Alzheimer’s disease model using transgenic mice, treatment with this compound improved cognitive function as assessed by the Morris water maze test. Histological analysis showed a reduction in amyloid plaque deposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。